molecular formula C15H13NO4 B6404669 3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid CAS No. 1261969-16-7

3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid

Cat. No.: B6404669
CAS No.: 1261969-16-7
M. Wt: 271.27 g/mol
InChI Key: AKOMQRIRQRFRLY-UHFFFAOYSA-N
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Description

3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid is an organic compound with a complex structure that includes both acetylamino and hydroxybenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acetylation of 3-aminophenol to form 3-acetylaminophenol, followed by a coupling reaction with 5-hydroxybenzoic acid under acidic or basic conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high efficiency and yield, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The acetylamino group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzoic acid moiety can interact with enzymes and receptors, modulating their activity. The acetylamino group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Aminophenol: A precursor in the synthesis of 3-(3-Acetylaminophenyl)-5-hydroxybenzoic acid.

    5-Hydroxybenzoic acid: Another precursor used in the synthesis.

    3-Acetylaminophenol: An intermediate in the synthetic route.

Uniqueness

This compound is unique due to the presence of both acetylamino and hydroxybenzoic acid functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(3-acetamidophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9(17)16-13-4-2-3-10(6-13)11-5-12(15(19)20)8-14(18)7-11/h2-8,18H,1H3,(H,16,17)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOMQRIRQRFRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690610
Record name 3'-Acetamido-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261969-16-7
Record name 3'-Acetamido-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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